molecular formula C11H16N2O3 B153061 tert-Butyl (6-methoxypyridin-2-yl)carbamate CAS No. 855784-40-6

tert-Butyl (6-methoxypyridin-2-yl)carbamate

Cat. No.: B153061
CAS No.: 855784-40-6
M. Wt: 224.26 g/mol
InChI Key: BDYLIANVYQWWNB-UHFFFAOYSA-N
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Biological Activity

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group linked to a carbamate moiety and a pyridine derivative, specifically 6-methoxypyridine. The molecular formula for this compound is C13H20N2O3C_{13}H_{20}N_{2}O_{3}, with a molecular weight of approximately 252.31 g/mol. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound is characterized by:

  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Around 368.1 °C

These properties suggest stability under various conditions, making it suitable for further biological evaluations.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. Preliminary studies indicate that compounds with similar structures may interact with multiple biological pathways, although specific interaction data for this compound are still emerging.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. Interaction studies have focused on its binding affinity with various biological targets, suggesting potential applications in drug development.

Anticancer Activity

A study highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, similar compounds have demonstrated cytotoxic effects in cancer cell lines such as SH-SY5Y, with mechanisms involving apoptosis and modulation of oxidative stress pathways .

Case Studies and Research Findings

Research findings have shown that compounds similar to this compound can induce significant biological responses:

  • Cytotoxicity in Cancer Cell Lines :
    • Compounds structurally related to this compound were tested against SH-SY5Y neuroblastoma cells.
    • Results indicated that these compounds could induce apoptosis, with IC50 values lower than established drugs like vorinostat, suggesting potent anticancer activity .
  • Neuroprotective Effects :
    • Another study focused on the differentiation of neural precursor cells into neurons, revealing that certain derivatives could promote neuronal differentiation without affecting glial cell commitment .
  • Binding Affinity Studies :
    • Interaction studies have shown that this compound binds to specific receptors or enzymes, which may lead to modulation of their activity and subsequent biological effects.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
tert-Butyl (6-methylpyridin-2-yl)carbamateC12H17N2O3Lacks methoxy group; different biological activity
tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamateC13H19BrN2O3Contains bromine; potential for different reactivity
tert-Butyl (4-(6-methoxypyridin-3-yl)butanoateC14H19N3O3Longer carbon chain; distinct pharmacological profile

This table illustrates how variations in substituents can significantly affect the properties and potential applications of related compounds.

Properties

IUPAC Name

tert-butyl N-(6-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYLIANVYQWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640063
Record name tert-Butyl (6-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855784-40-6
Record name 1,1-Dimethylethyl N-(6-methoxy-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855784-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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